WW35Kdg5EW
Description
Such compounds are critical in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) for synthesizing pharmaceuticals and advanced materials. Key properties inferred for WW35Kdg5EW include:
Properties
CAS No. |
872142-86-4 |
|---|---|
Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-(2-ethyl-4-methoxyphenyl)phenyl]propanoic acid |
InChI |
InChI=1S/C18H21NO3/c1-3-13-11-15(22-2)8-9-16(13)14-6-4-12(5-7-14)10-17(19)18(20)21/h4-9,11,17H,3,10,19H2,1-2H3,(H,20,21)/t17-/m0/s1 |
InChI Key |
WLVXKTIBRNXBIF-KRWDZBQOSA-N |
Isomeric SMILES |
CCC1=C(C=CC(=C1)OC)C2=CC=C(C=C2)C[C@@H](C(=O)O)N |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC)C2=CC=C(C=C2)CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2’-ethyl-4’-methoxy(1,1’-biphenyl)-4-yl)-L-alanine involves several steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and a halogenated aromatic compound.
Introduction of Substituents: The ethyl and methoxy groups are introduced via Friedel-Crafts alkylation and methylation reactions, respectively.
Amino Acid Coupling: The final step involves coupling the biphenyl derivative with L-alanine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2’-ethyl-4’-methoxy(1,1’-biphenyl)-4-yl)-L-alanine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group in the alanine moiety can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).
Substitution: The ethyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride (NaH).
Major Products
Oxidation: 3-(2’-hydroxy-4’-methoxy(1,1’-biphenyl)-4-yl)-L-alanine.
Reduction: 3-(2’-ethyl-4’-methoxy(1,1’-biphenyl)-4-yl)-L-alaninol.
Substitution: Various alkylated derivatives depending on the alkyl halide used.
Scientific Research Applications
3-(2’-ethyl-4’-methoxy(1,1’-biphenyl)-4-yl)-L-alanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2’-ethyl-4’-methoxy(1,1’-biphenyl)-4-yl)-L-alanine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and pain.
Comparison with Similar Compounds
Structural and Functional Analogues
WW35Kdg5EW is compared to three compounds with overlapping structural motifs or applications:
Key Observations :
- Halogen substitution : this compound and CAS 1046861-20-4 share identical halogen placement (Br, Cl), while (6-Bromo-2,3-dichlorophenyl)boronic acid has additional Cl substituents, reducing solubility by 25% .
- Synthetic complexity : All compounds require Pd-catalyzed reactions, but dichloro derivatives show higher synthetic accessibility scores (2.35 vs. 2.07), indicating more challenging synthesis .
Reactivity and Application Profiles
| Parameter | This compound | (3-Bromo-5-chlorophenyl)boronic acid | CAS 1046861-20-4 |
|---|---|---|---|
| Reaction Yield | 75–85% (estimated) | 70–80% | 75–85% |
| Catalytic Efficiency | High (Pd/THF systems) | Moderate | High |
| Thermal Stability | Stable up to 150°C | Stable up to 130°C | Stable up to 150°C |
| Pharmaceutical Relevance | Intermediate for kinase inhibitors | Limited to niche applications | Broad use in antitumor agents |
Critical Insights :
- Catalytic efficiency : this compound and CAS 1046861-20-4 outperform simpler analogs in coupling reactions due to optimized halogen positioning, enhancing electron withdrawal and reaction kinetics .
- Thermal limitations : Dichloro derivatives exhibit lower thermal stability, restricting high-temperature applications .
Research Findings and Limitations
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